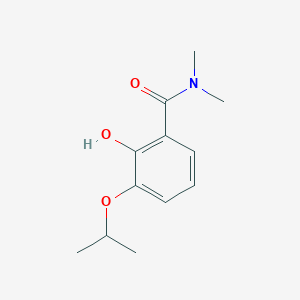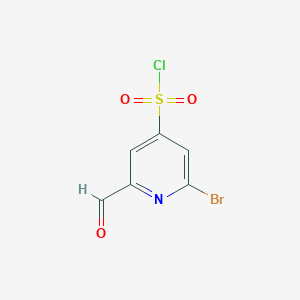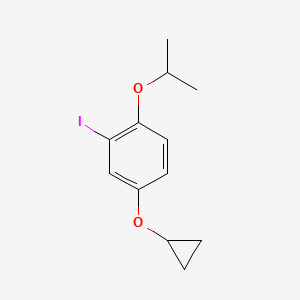
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy, iodo, and isopropoxy groups attached to a benzene ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-iodo-1-isopropoxybenzene typically involves several steps, including halogen exchange reactions and protection of functional groups. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange to introduce the iodine atom . The reaction conditions often require the use of copper-catalyzed halogen exchange reactions, which may involve high temperatures and specific solvents to achieve the desired product .
Chemical Reactions Analysis
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as copper(I) iodide (CuI) and potassium iodide (KI) under specific conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Ullmann coupling, to form more complex molecules.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is not well-documented. its reactivity is primarily influenced by the presence of the iodine atom, which can act as a leaving group in substitution reactions. The cyclopropoxy and isopropoxy groups may also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene can be compared to other similar compounds, such as:
4-Cyclopropyl-2-iodo-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and applications.
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene: This is a positional isomer with the same functional groups but different positions on the benzene ring, leading to different chemical properties.
Properties
Molecular Formula |
C12H15IO2 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-12-6-5-10(7-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
SLOUCJIWJQBZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)

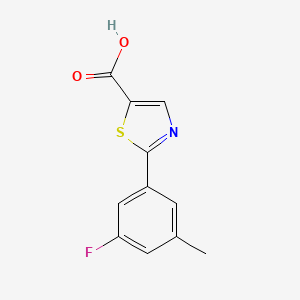
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
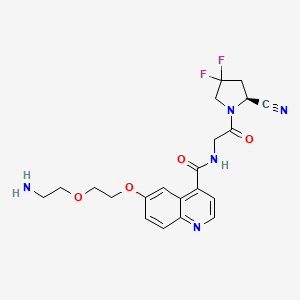
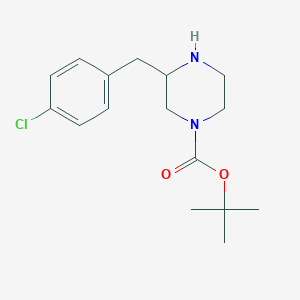
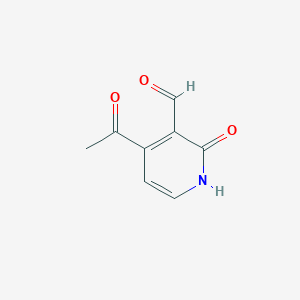
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
